
4-Chloro-3-((methylamino)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-((methylamino)methyl)benzonitrile is an organic compound with the molecular formula C9H9ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the fourth position and a methylamino group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-((methylamino)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with formaldehyde and methylamine under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobenzonitrile, formaldehyde, and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-((methylamino)methyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The methylamino group can be oxidized to form corresponding imines or amides.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Derivatives with different substituents replacing the chlorine atom.
Reduction: Corresponding amines.
Oxidation: Imines or amides.
Aplicaciones Científicas De Investigación
4-Chloro-3-((methylamino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-((methylamino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chlorobenzonitrile: Lacks the methylamino group, making it less versatile in certain reactions.
3-(Methylamino)benzonitrile: Similar structure but without the chlorine atom, affecting its reactivity and applications.
4-(Methylamino)benzonitrile:
Uniqueness: 4-Chloro-3-((methylamino)methyl)benzonitrile is unique due to the presence of both the chlorine and methylamino groups, which confer distinct reactivity and versatility in synthetic applications
Propiedades
Fórmula molecular |
C9H9ClN2 |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
4-chloro-3-(methylaminomethyl)benzonitrile |
InChI |
InChI=1S/C9H9ClN2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-4,12H,6H2,1H3 |
Clave InChI |
SOISNQIDOHPFDH-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=C(C=CC(=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


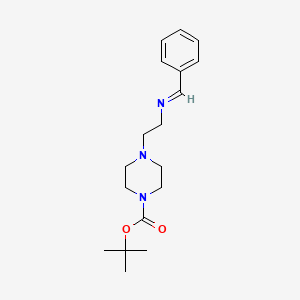

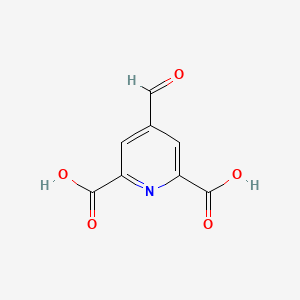
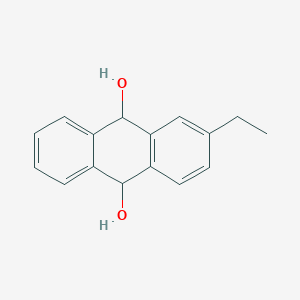
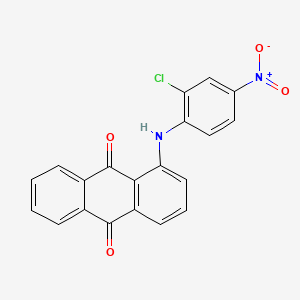
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
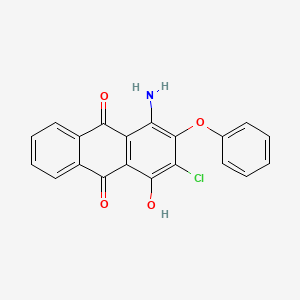

![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
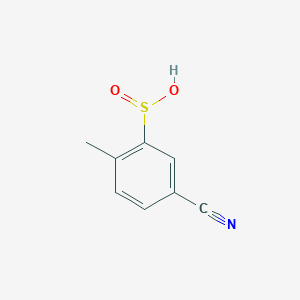
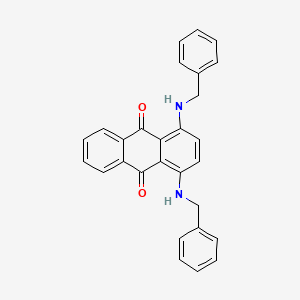
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)

